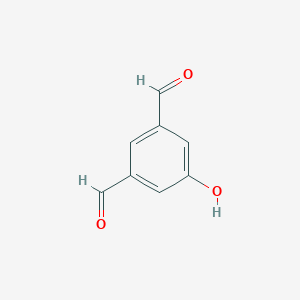

5-Hydroxy-benzene-1,3-dicarbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

5-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXGWECICDYSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy Benzene 1,3 Dicarbaldehyde and Its Derivatives

Established Synthetic Pathways to 5-Hydroxy-benzene-1,3-dicarbaldehyde

A robust and frequently employed method for the synthesis of this compound begins with Dimethyl 5-hydroxyisophthalate. This pathway is characterized by a two-step sequence involving the reduction of the ester functional groups, followed by the selective oxidation of the resulting benzylic alcohols to aldehydes.

Sequential Reduction-Oxidation from Isophthalate (B1238265) Precursors

The cornerstone of this synthetic approach is the transformation of the ester groups of Dimethyl 5-hydroxyisophthalate into aldehyde groups. This is achieved not in a single step, but through a sequential reduction to an intermediate diol, which is then oxidized.

The initial step is the reduction of the diester, Dimethyl 5-hydroxyisophthalate, to the corresponding diol, 5-hydroxy-1,3-benzenedimethanol. Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent of choice for this transformation due to its ability to efficiently reduce esters to primary alcohols. The reaction proceeds by adding a solution of the isophthalate precursor to a suspension of LiAlH₄ in an anhydrous aprotic solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere. The reaction is initially conducted at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the hydride addition, and then allowed to proceed at room temperature.

Key parameters that are investigated to ensure high yield and purity include the molar ratio of the hydride to the ester, reaction temperature, and duration. A sufficient excess of LiAlH₄ is required to ensure the complete reduction of both ester groups. A typical procedure analogous to the reduction of similar isophthalate derivatives involves a molar ratio of approximately 1.5 equivalents of LiAlH₄ per equivalent of the diester. The workup procedure is also critical and involves the careful quenching of excess hydride with a reagent like ethyl acetate, followed by treatment with an aqueous base (e.g., NaOH) to precipitate the aluminum salts, which can then be removed by filtration.

| Parameter | Condition | Rationale |

| Reactant | Dimethyl 5-hydroxyisophthalate | Isophthalate Precursor |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent for esters. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, solubilizes reactants. |

| Temperature | 0 °C to Room Temperature | Controls initial exothermicity. |

| Duration | 4-6 hours | Ensures complete reaction. |

| Workup | Ethyl acetate, aq. NaOH | Quenches excess hydride, precipitates salts. |

This interactive table summarizes the typical parameters for the LiAlH₄ reduction step.

Following the successful reduction, the intermediate 5-hydroxy-1,3-benzenedimethanol is oxidized to the target compound, this compound. Pyridinium chlorochromate (PCC) is a preferred reagent for this step because it is a mild oxidant that selectively converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. The reaction is typically carried out by adding the diol to a suspension of PCC in a chlorinated solvent, such as dichloromethane (B109758) (DCM).

Optimization of this step focuses on maximizing the yield of the dialdehyde (B1249045) while preventing the formation of byproducts. Factors such as the stoichiometry of the oxidant, reaction time, and temperature are crucial. An excess of PCC is generally used to drive the reaction to completion; a molar ratio of approximately 2.0 to 2.2 equivalents of PCC for each equivalent of the diol is common for the oxidation of benzylic alcohols. The use of an adsorbent solid, such as silica (B1680970) gel or Celite, mixed with the PCC can simplify the workup by adsorbing the chromium byproducts, which can then be easily filtered off.

Analysis of Reaction Conditions and Yield Efficiency

The subsequent PCC oxidation step is often the yield-limiting part of the sequence. While PCC is selective, the reaction can sometimes be sluggish or produce side products if not carefully controlled. The yield for the oxidation of primary benzylic alcohols to aldehydes can vary but is generally in the range of 70-90%. Therefore, the cumulative yield for the two-step process from Dimethyl 5-hydroxyisophthalate to this compound is typically in the range of 60-85%.

| Step | Reactant | Reagent | Solvent | Typical Yield |

| 1. Reduction | Dimethyl 5-hydroxyisophthalate | LiAlH₄ | THF | ~94% |

| 2. Oxidation | 5-hydroxy-1,3-benzenedimethanol | PCC | DCM | ~85% |

| Overall | - | - | - | ~80% |

This interactive table provides an analysis of the yield efficiency for the sequential synthesis.

Synthesis of Alkoxy Derivatives of this compound

The synthetic framework can be extended to produce a variety of alkoxy derivatives of the target compound. This is achieved by first modifying the phenolic hydroxyl group on the starting material, Dimethyl 5-hydroxyisophthalate, before commencing the reduction-oxidation sequence.

Alkylation-Reduction-Oxidation Strategies for Modified Analogs

The synthesis of alkoxy derivatives begins with an alkylation reaction, most commonly the Williamson ether synthesis. In this step, the phenolic hydroxyl group of Dimethyl 5-hydroxyisophthalate is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) to form the corresponding 5-alkoxy-isophthalate ester.

Once the desired alkoxy group is installed, the modified precursor undergoes the same two-step reduction and oxidation process described previously.

Reduction : The Dimethyl 5-alkoxyisophthalate is reduced using LiAlH₄ in THF to yield the 5-alkoxy-1,3-benzenedimethanol analog.

Oxidation : The resulting diol is then oxidized with PCC in DCM to afford the final product, 5-Alkoxy-benzene-1,3-dicarbaldehyde.

This strategy allows for the introduction of a wide range of alkyl and benzyl groups at the 5-position, creating a library of modified analogs for various research applications. The reaction conditions and yields for the reduction and oxidation steps are generally comparable to those for the parent hydroxy compound.

Preparation and Characterization of Linked Polyaldehydes

This compound serves as a crucial building block, or monomer, for the synthesis of more complex, larger chemical structures known as Covalent Organic Frameworks (COFs). smolecule.comchemscene.com These materials are characterized by their porous, crystalline structures, which are assembled from organic molecules linked by strong covalent bonds. The two aldehyde groups on the this compound molecule are highly reactive and can participate in condensation reactions with other multifunctional monomers, such as amines, to form these extended networks.

Targeted Synthesis of Substituted this compound Analogs

The functional properties of this compound can be precisely tuned by adding different chemical groups to its core aromatic ring. This targeted synthesis allows for the creation of analogs with modified electronic, steric, or reactive properties.

Synthesis of Halogenated Derivatives

The introduction of halogen atoms (such as bromine, chlorine, or fluorine) onto the benzene (B151609) ring is a key strategy for modifying the molecule's reactivity and electronic properties. mdpi.com Synthesizing these derivatives can be achieved through several routes. One common approach involves the direct halogenation of this compound or a precursor molecule. For instance, bromination can be carried out using reagents like N-Bromosuccinimide (NBS) in a suitable solvent.

Another effective method is to begin the synthesis with a pre-halogenated starting material. For example, a halogenated resorcinol (B1680541) derivative can undergo a Vilsmeier-Haack reaction, where it is treated with a formylating agent like a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the two aldehyde groups. smolecule.com This ensures the halogen is positioned correctly in the final product.

| Derivative | Synthetic Approach | Key Reagents | Reference |

| Bromo-substituted | Formylation of brominated precursor | Bromoresorcinol, DMF, POCl₃ | rsc.org |

| Chloro-substituted | Direct chlorination | This compound, N-Chlorosuccinimide (NCS) | researchgate.net |

| Fluoro-substituted | Synthesis from fluorinated starting material | Fluororesorcinol, Vilsmeier-Haack reagents | mdpi.com |

This table is interactive. Click on the headers to sort.

Synthesis of Alkyl-Substituted Derivatives

The addition of alkyl groups, such as methyl (-CH₃) or ethyl (-C₂H₅), to the aromatic ring can influence the molecule's solubility and steric properties. A primary method for producing these derivatives is to use an alkyl-substituted phenol (B47542) as the starting material for a formylation reaction. For example, 5-methylresorcinol (orcinol) can be converted into the corresponding dialdehyde through reactions like the Vilsmeier-Haack or Duff reaction. rsc.org

Alternatively, direct alkylation of this compound can be performed using a Friedel-Crafts alkylation reaction, although this method can sometimes lead to a mixture of products and may require careful control of reaction conditions to achieve selectivity.

| Derivative | Starting Material | Reaction Type | Key Reagents | Reference |

| 5-Methyl- | 4-Methylresorcinol | Vilsmeier-Haack Formylation | DMF, POCl₃ | rsc.org |

| 5-Ethyl- | 4-Ethylresorcinol | Duff Reaction | Hexamethylenetetramine, Acid | mdpi.com |

This table is interactive. Click on the headers to sort.

Synthesis of Nitro-Substituted Derivatives

Introducing a nitro group (-NO₂) onto the aromatic ring significantly alters the electronic properties of this compound, making the ring more electron-deficient. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. A common method involves treating the parent compound or a suitable precursor with a mixture of concentrated nitric acid and sulfuric acid. tsijournals.comgoogle.com

The conditions for nitration, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or unwanted side reactions. The directing effects of the existing hydroxyl and aldehyde groups on the ring guide the nitro group primarily to the positions ortho or para to the powerful activating hydroxyl group. For instance, the nitration of a related compound, 4-hydroxyisophthalaldehyde, yields 4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde. chemicalbook.com

| Product | Starting Material | Reaction Type | Key Reagents | Reference |

| 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde | 4-Hydroxyisophthalaldehyde | Electrophilic Nitration | Nitric Acid, Sulfuric Acid | chemicalbook.com |

| 2-Hydroxy-3-nitro-5-methyl acetophenone* | 2-Hydroxy-5-methyl acetophenone | Electrophilic Nitration | Nitric Acid | tsijournals.com |

Note: This table includes a precursor to a related nitro-substituted chalcone, illustrating the nitration of a similar phenolic structure. This table is interactive. Click on the headers to sort.

Advanced Purification Techniques for Research-Scale Production

Following synthesis, obtaining this compound and its derivatives in high purity is essential for their use in further research, particularly for applications like COF synthesis where monomer purity is critical. For research-scale quantities, several advanced purification techniques are employed.

The primary method for purifying these solid compounds is recrystallization . This involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined experimentally.

For more challenging separations or to remove trace impurities, column chromatography is often used. In this technique, the crude mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases.

The purity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. smolecule.com

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxy Benzene 1,3 Dicarbaldehyde

Reactivity Profiles of Aldehyde Functionalities

The two aldehyde groups on the aromatic ring are the primary sites for a variety of chemical transformations. Their reactivity is modulated by the electron-donating nature of the central hydroxyl group and their meta-positioning relative to each other.

Chemoselective Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde functionalities in 5-Hydroxy-benzene-1,3-dicarbaldehyde to their corresponding alcohol derivatives, yielding 3,5-bis(hydroxymethyl)phenol, is a key transformation. While direct reduction of the dialdehyde (B1249045) is feasible, a scalable synthesis has been demonstrated starting from a derivative, 5-hydroxy isophthalic acid. In this process, the methyl ester of 5-hydroxy isophthalic acid, with the phenolic group protected, is reduced by sodium borohydride (NaBH₄) to afford the diol. ijsdr.org

Chemoselective reduction of aromatic dialdehydes to their corresponding diols is a common synthetic procedure. Reagents are chosen based on their ability to reduce aldehydes without affecting the aromatic ring or other functional groups.

Table 1: Common Reagents for Chemoselective Aldehyde Reduction

| Reagent | Formula | Typical Conditions | Selectivity Notes |

| Sodium Borohydride | NaBH₄ | Methanol (B129727) or Ethanol (B145695), Room Temp. | Excellent for aldehydes and ketones. Does not reduce esters or carboxylic acids. Compatible with the phenolic -OH group. |

| Lithium Aluminium Hydride | LiAlH₄ | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup | Powerful reducing agent. Reduces aldehydes, ketones, esters, and carboxylic acids. Would require protection of the phenolic -OH. |

| Catalytic Hydrogenation | H₂/Catalyst | Pd/C, PtO₂, Raney Ni | Can reduce aldehydes and also the aromatic ring under harsher conditions. Careful control of conditions is necessary. |

For this compound, sodium borohydride represents an ideal choice for selectively producing 3,5-bis(hydroxymethyl)phenol in a laboratory setting due to its high chemoselectivity for aldehydes and its compatibility with the unprotected phenolic group.

Controlled Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the two aldehyde groups leads to the formation of 5-hydroxyisophthalic acid, a valuable dicarboxylic acid. The controlled oxidation of aromatic aldehydes to carboxylic acids can be achieved using a variety of reagents. The key challenge is to prevent side reactions, especially given the presence of the activating phenolic hydroxyl group, which can make the ring susceptible to oxidative degradation under harsh conditions.

Industrial synthesis of isophthalaldehyde itself often faces the challenge of over-oxidation to the carboxylic acid. google.com This indicates that the transformation is thermodynamically favorable.

Table 2: Reagents for Controlled Oxidation of Aromatic Aldehydes

| Reagent | Formula | Typical Conditions | Selectivity Notes |

| Potassium Permanganate | KMnO₄ | Aqueous base (e.g., NaOH, KOH), heat | Strong oxidant. Can cleave alkyl side chains and oxidize phenols if not controlled. |

| Tollens' Reagent | [Ag(NH₃)₂]⁺ | Aqueous ammonia | Mild oxidant, highly selective for aldehydes. Forms a silver mirror. A classic qualitative test. |

| Jones Reagent | CrO₃ in H₂SO₄/acetone | Acetone, 0°C to Room Temp. | Strong oxidant. Can be harsh and may affect the phenol (B47542) group. |

| Silver(I) Oxide | Ag₂O | Aqueous base | A mild and effective reagent for converting aldehydes to carboxylic acids. |

For the selective conversion of this compound to 5-hydroxyisophthalic acid, milder reagents such as Tollens' reagent or silver(I) oxide would be preferable to minimize potential damage to the phenol ring.

Exploration of Nucleophilic Addition Pathways

The carbonyl carbons of the aldehyde groups are electrophilic and thus susceptible to nucleophilic attack. This opens pathways to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Important examples include the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. This reaction has been demonstrated with analogous systems such as benzene-1,3-dicarbaldehyde to create porous macromolecular frameworks. researchgate.net In the case of this compound, a stepwise reaction could occur at both aldehyde sites, leading to the formation of highly functionalized, extended structures.

The Wittig reaction provides a method to convert aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction employs a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield an alkene and triphenylphosphine oxide. wikipedia.orgmasterorganicchemistry.com Applying this to this compound would allow for the conversion of one or both aldehyde groups into vinyl groups, producing mono- or di-vinyl phenols.

Table 3: Nucleophilic Addition Reactions and Products

| Reaction Name | Nucleophile | Intermediate | Product Functional Group |

| Knoevenagel Condensation | Active Methylene Enolate | Aldol-type adduct | α,β-unsaturated dicarbonyl or dinitrile |

| Wittig Reaction | Phosphorus Ylide | Oxaphosphetane | Alkene |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Alkoxide | Secondary Alcohol |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | Cyanohydrin alkoxide | α-hydroxynitrile |

Intramolecular Cannizzaro-Type Reactions (Analogous Systems)

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking an α-hydrogen). wikipedia.org In this reaction, one aldehyde molecule is oxidized to a carboxylic acid, and another is reduced to an alcohol. When two aldehyde groups are present in the same molecule, an intramolecular Cannizzaro reaction can occur. wikipedia.orggoogle.com

For benzene-1,3-dicarbaldehyde, an analogous system, treatment with a concentrated strong base like 50% NaOH induces a Cannizzaro-type reaction. ijsdr.orgresearchgate.net Because the 1,3-positioning of the aldehyde groups is not ideal for a direct intramolecular hydride transfer, the reaction proceeds through a mixture of intermolecular and intramolecular pathways. This results in a mixture of three products:

Di-acid: 1,3-Benzenedicarboxylic acid (from oxidation of both aldehyde groups). ijsdr.orgresearchgate.net

Di-alcohol: 1,3-Benzenedimethanol (from reduction of both aldehyde groups). ijsdr.orgresearchgate.net

Hydroxy-acid: 3-(Hydroxymethyl)benzoic acid (from the disproportionation of one molecule). ijsdr.org

By analogy, this compound is expected to undergo a similar disproportionation reaction under strong basic conditions to yield the corresponding di-acid, di-alcohol, and hydroxy-acid derivatives.

Chemical Behavior of the Phenolic Hydroxyl Group

Role of Hydrogen Bonding in Modulating Reactivity

The proximity of the phenolic hydroxyl group to the two aldehyde functionalities allows for the formation of intramolecular hydrogen bonds. The hydrogen atom of the -OH group can form a non-covalent bond with the carbonyl oxygen of an adjacent aldehyde group. This interaction creates a stable six-membered quasi-ring structure, a phenomenon known as chelation.

This type of interaction in ortho-hydroxybenzaldehydes is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB). researchgate.netorganic-chemistry.org The hydrogen bond is strengthened by the delocalization of π-electrons within the chelate ring. In this compound, the hydroxyl group can potentially form such hydrogen bonds with both adjacent aldehyde groups, leading to a complex equilibrium of conformations.

The consequences of this intramolecular hydrogen bonding are significant:

Modulation of Aldehyde Reactivity: The hydrogen bond withdraws electron density from the carbonyl oxygen, which in turn can decrease the electrophilicity of the carbonyl carbon. This can make the aldehyde groups less reactive toward nucleophiles compared to an analogous dialdehyde without the hydroxyl group.

Increased Acidity: The hydrogen bond helps to stabilize the phenoxide anion that is formed upon deprotonation of the hydroxyl group. This delocalization of the negative charge increases the acidity of the phenolic proton.

Conformational Rigidity: The hydrogen bonds restrict the free rotation of the aldehyde and hydroxyl groups, imparting a degree of planar rigidity to the molecule.

These intramolecular forces are crucial for understanding the nuanced chemical behavior of this compound, distinguishing it from simpler aromatic aldehydes.

Derivatization and Substitution Chemistry of the Hydroxyl Moiety

The phenolic hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of various derivatives through etherification and esterification reactions. The reactivity of this group is influenced by the electron-withdrawing nature of the two aldehyde groups, which increases its acidity compared to phenol. However, like most phenols, the hydroxyl moiety is a poor leaving group and typically requires reaction with an electrophile under basic conditions for substitution to occur.

A notable example of derivatization involves the base-catalyzed nucleophilic ring-opening of an epoxide. While this has been demonstrated on the closely related compound, dimethyl 5-hydroxyisophthalate, the principles are directly applicable. In a study on the synthesis of novel capping ligands, dimethyl 5-hydroxyisophthalate was reacted with allyl glycidyl ether (AGE) in the presence of a base catalyst. nih.gov This reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the less sterically hindered carbon of the epoxide ring of AGE. This results in the formation of an ether linkage.

The reaction can be controlled to produce different adducts depending on the stoichiometry of the reactants. With an excess of the epoxide, chain extension can occur, leading to the formation of adducts with multiple glycidyl ether units. nih.gov The primary products isolated from this reaction include the 1-1, 1-2, and 1-3 adducts, corresponding to the addition of one, two, or three AGE units, respectively. nih.gov These derivatives can be subsequently hydrolyzed to yield the corresponding carboxylic acids. nih.gov

| Reactant A | Reactant B | Catalyst | Conditions | Primary Products |

|---|---|---|---|---|

| Dimethyl 5-hydroxyisophthalate | Allyl Glycidyl Ether (AGE) | Base (e.g., NaOH) | Solvent-free or in solution, varying temperatures | Allyl-terminated 1-1, 1-2, and 1-3 ether adducts |

Aromatic Ring Reactivity

The aromatic ring of this compound contains three substituents that collectively determine its reactivity towards electrophilic aromatic substitution. The interplay between the activating hydroxyl group and the deactivating aldehyde groups dictates the position and rate of substitution reactions.

Electrophilic Aromatic Substitution Reaction Pathways

The directing effects of the substituents on the benzene (B151609) ring are paramount in predicting the outcome of electrophilic aromatic substitution (EAS) reactions. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.comwikipedia.org This significantly stabilizes the arenium ion intermediate formed during the attack at these positions. Conversely, the two aldehyde (-CHO) groups are strong deactivating groups and meta-directors. wikipedia.org They withdraw electron density from the aromatic ring, making it less nucleophilic and slowing the rate of EAS.

In this compound, these effects are combined. The -OH group at position 5 strongly activates the ring, particularly at its ortho positions (4 and 6) and its para position (2). The two -CHO groups at positions 1 and 3 deactivate the entire ring but direct incoming electrophiles to positions meta to themselves, which are positions 5, as well as 4 and 6.

The result of these combined effects is a strong directional preference for electrophilic attack at the positions ortho to the hydroxyl group, i.e., positions 4 and 6. At these positions, the powerful activating and directing effect of the hydroxyl group coincides with the meta-directing influence of the aldehyde groups. The para position to the hydroxyl group (position 2) is sterically hindered and electronically deactivated by its proximity to two electron-withdrawing groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the 4 and 6 positions.

It is important to note that the high reactivity conferred by the phenolic hydroxyl group can sometimes make these reactions difficult to control, potentially leading to polysubstitution, as is observed in the bromination of phenol itself, which readily yields tribromophenol. byjus.comlibretexts.org

Comparative Reactivity Studies of Substituted Benzene-1,3-dicarbaldehydes

The reactivity of the aldehyde functional groups in substituted benzene-1,3-dicarbaldehydes is influenced by the nature of the substituent on the aromatic ring. These aldehydes can undergo reactions typical of aromatic aldehydes, such as condensation reactions with amines to form Schiff bases (imines).

A study investigating the synthesis of chiral isotrianglimines utilized a series of C5-substituted isophthalaldehyde derivatives, which were reacted with (R,R)-1,2-diaminocyclohexane in a [3+3] cyclocondensation reaction. nih.govacs.org This provides a platform to compare the reactivity of the aldehyde groups based on the electronic properties of the substituent at the C5 position.

In test reactions conducted in NMR tubes, the progress of the condensation was monitored over time. The study included isophthalaldehyde derivatives with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., bromo) groups at the C5 position. The research found that aldehydes with electronically different substituents exhibited similar reactivities in the formation of the isotrianglimine macrocycles. nih.gov The complete conversion of substrates for both a C5-methoxy and a C5-tert-butyldimethylsilyloxy substituted isophthalaldehyde was achieved within 12 hours, with most of the aldehyde being consumed within 7 hours. nih.gov This suggests that for this specific condensation reaction, the electronic effect of the C5 substituent does not dramatically alter the reactivity of the two aldehyde groups.

| C5-Substituted Isophthalaldehyde | C5-Substituent | Electronic Effect of Substituent | Observed Reactivity |

|---|---|---|---|

| 5-Methoxyisophthalaldehyde | -OCH₃ | Electron-donating | Similar to other derivatives; complete conversion in ~12h |

| 5-(tert-Butyldimethylsilyloxy)isophthalaldehyde | -OSi(CH₃)₂(t-Bu) | Electron-donating | Similar to other derivatives; complete conversion in ~12h |

| 5-Bromoisophthalaldehyde | -Br | Electron-withdrawing | Used in synthesis, implying sufficient reactivity |

Advanced Synthetic Applications of 5 Hydroxy Benzene 1,3 Dicarbaldehyde As a Versatile Building Block

Application in the Construction of Macrocyclic Compounds and Coordination Polymers

The strategic placement of two formyl groups on the benzene-1,3-dicarbaldehyde scaffold makes it a cornerstone for synthesizing large, ring-like molecules known as macrocycles and extended network structures called coordination polymers. These materials are of great interest due to their applications in host-guest chemistry, catalysis, and materials science.

A primary application of 5-Hydroxy-benzene-1,3-dicarbaldehyde is in the synthesis of Schiff base ligands. Schiff bases, which contain an imine or azomethine (-C=N-) group, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. iosrjournals.org This reaction is a reversible process that typically involves nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine. nih.gov

The presence of two aldehyde functionalities allows this compound to react with difunctional primary amines (diamines) in a [2+2], [3+3], or higher-order condensation, leading to the formation of macrocyclic Schiff base ligands. The stoichiometry of the reactants and the geometry of the diamine linker are crucial in directing the synthesis toward a specific macrocyclic structure. A wide variety of diamines, both aliphatic and aromatic, can be employed to tune the size, shape, and properties of the resulting macrocyclic ligand.

Table 1: Examples of Schiff Base Ligands from this compound This table is illustrative and based on general reaction principles for the formation of Schiff bases.

| Amine Reactant | Resulting Ligand Type | Typical Reaction Conditions |

|---|---|---|

| Ethylenediamine | [2+2] Macrocycle | Reflux in ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid. |

| 1,3-Diaminopropane | [2+2] Macrocycle | Stirring in a suitable solvent like methanol at room temperature or with gentle heating. |

| o-Phenylenediamine | [2+2] Macrocycle | Reflux in an alcoholic solvent. |

| 1,4-Diaminobutane | [2+2] Macrocycle | Condensation in solvents such as ethanol, often requiring elevated temperatures. |

Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions. The imine nitrogen atoms and the phenolic oxygen atom can coordinate with a metal center, forming stable metal complexes. science.gov When these ligands are macrocyclic, they can encapsulate a metal ion within their central cavity. The resulting metal complexes have diverse coordination geometries, such as octahedral or square pyramidal, depending on the metal ion and the specific ligand structure. science.gov

Furthermore, the bifunctional nature of the original dialdehyde (B1249045) allows for the creation of extended, repeating structures known as coordination polymers. In these materials, the Schiff base ligand acts as a bridge between multiple metal centers, creating one-, two-, or three-dimensional networks.

The characterization of these metal complexes is typically achieved through a combination of analytical and spectroscopic techniques. Elemental analysis confirms the stoichiometry of the complex. yu.edu.jo Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy are used to verify the formation of the imine bond and monitor the coordination to the metal ion. researchgate.net UV-Visible spectroscopy provides information about the electronic transitions within the complex, while Nuclear Magnetic Resonance (NMR) spectroscopy helps to elucidate the structure of the ligand framework. nih.gov For crystalline materials, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles around the metal center. nih.gov

Table 2: Characterization of Metal Complexes with Schiff Base Ligands This table presents common characterization data for metal complexes derived from Schiff base ligands.

| Metal Ion | Complex Formula Type | Coordination Geometry | Key Characterization Data |

|---|---|---|---|

| Copper(II) | [CuL] | Typically Square Planar or Distorted Octahedral | UV-Vis bands corresponding to d-d transitions; IR shift of C=N stretch upon coordination. |

| Nickel(II) | [NiL] | Square Planar or Octahedral | Can be diamagnetic (square planar) or paramagnetic (octahedral), confirmed by magnetic susceptibility. |

| Cobalt(II) | [CoL] | Tetrahedral or Octahedral | Magnetic moment measurements help determine the geometry and spin state. researchgate.net |

| Zinc(II) | [ZnL] | Typically Tetrahedral | Characterized by 1H and 13C NMR due to its diamagnetic nature. science.gov |

Precursor for the Development of Porphyrinoid Systems

Porphyrinoids are a broad class of macrocyclic compounds related to porphyrins, the essential pigments in hemoglobin and chlorophyll. The modular nature of their synthesis allows for the incorporation of different aromatic units into the macrocyclic framework, leading to novel structures with unique electronic and photophysical properties.

This compound is an attractive precursor for synthesizing modified porphyrinoids where a benzene (B151609) ring replaces one of the pyrrole (B145914) units of a traditional porphyrin. The resulting systems are known as benziporphyrins or carbaporphyrinoids. The synthetic strategy generally involves the acid-catalyzed condensation of the dialdehyde with a suitable polypyrrolic precursor, such as a tripyrrane or dipyrromethane.

In a typical synthesis, the two aldehyde groups of this compound react with the terminal α-positions of the pyrrole units in the linear polypyrrolic chain. This condensation reaction, followed by an oxidative aromatization step, leads to the formation of the expanded, conjugated macrocycle. The presence of the benzene ring within the porphyrinoid core significantly alters the electronic structure, absorption and emission spectra, and metal-coordinating properties of the molecule compared to traditional porphyrins. The hydroxyl group on the benzene unit offers a further site for functionalization, allowing the properties of the benziporphyrin to be fine-tuned for specific applications in areas like sensing or photodynamic therapy.

Role in the Engineering of Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. diva-portal.orgresearchgate.net Their high porosity, low density, and structural predictability make them promising materials for gas storage, separation, and catalysis. diva-portal.org

Imine-linked COFs are among the most extensively studied due to the reversible nature of the imine bond formation, which allows for "error-checking" during the crystallization process, leading to highly ordered materials. researchgate.netntu.edu.sg this compound serves as a C2-symmetric linear or bent linker in the construction of these frameworks.

The design of imine-linked COFs involves the polycondensation reaction between a multifunctional aldehyde and a multifunctional amine. researchgate.net By combining this compound with building blocks of different geometries, such as C3-symmetric triamines (e.g., 1,3,5-tris(4-aminophenyl)benzene), it is possible to create two-dimensional (2D) COFs with predictable network topologies, such as hexagonal (hcb) or Kagome (kgm) lattices. researchgate.net

The synthesis is typically carried out under solvothermal conditions, where the aldehyde and amine monomers are heated in a high-boiling-point solvent mixture, often with an acid catalyst like acetic acid. diva-portal.org The resulting COFs are insoluble, highly robust powders. researchgate.net Their structures are confirmed by powder X-ray diffraction (PXRD), which shows characteristic peaks corresponding to a crystalline lattice. The porosity of the material is evaluated by nitrogen physisorption measurements, which are used to calculate the specific surface area (Brunauer-Emmett-Teller, BET) and pore size distribution.

Table 3: Examples of Imine-Linked COFs Using Aromatic Dialdehydes This table is illustrative of COFs synthesized from dialdehyde and triamine linkers, a category to which this compound belongs.

| COF Type | Amine Linker (Example) | Resulting Topology | Typical Surface Area (m²/g) |

|---|---|---|---|

| 2D COF | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Hexagonal (hcb) | 400 - 2000 |

| 2D COF | 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Hexagonal (hcb) | 500 - 2500 |

| 3D COF | Tetrakis(4-aminophenyl)methane (TAPM) | Diamondoid (dia) | 300 - 1500 nih.gov |

Tailoring COF Architectures Using this compound Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them promising materials for a variety of applications. tcichemicals.comresearchgate.net The design and synthesis of COFs with specific properties are highly dependent on the geometry and functionality of the organic linkers used in their construction. This compound serves as a valuable C2-symmetric linker, where the aldehyde groups can undergo condensation reactions with amine linkers to form stable imine bonds, a common linkage in COF chemistry. tcichemicals.commdpi.com

The presence of the hydroxyl group on the aldehyde linker is not merely a passive substituent. It plays a crucial role in tailoring the properties of the resulting COF architecture. This functional group can influence the electronic properties of the framework, enhance its stability, and provide active sites for post-synthetic modification. For instance, the hydroxyl group can act as a proton donor, influencing the acidity and catalytic activity of the COF's pores. Furthermore, the potential for hydrogen bonding involving the hydroxyl group can impact the stacking of the 2D layers in the COF, thereby affecting its porosity and surface area. While specific COF structures built from this compound are a subject of ongoing research, the principles of COF design strongly suggest its utility in creating functionalized frameworks with tailored pore environments.

Functional Applications of COFs in Chemical Separations and Catalysis Research

The unique structural features of COFs, such as high surface area, permanent porosity, and the presence of tunable functional groups, make them excellent candidates for applications in chemical separations and catalysis. researchgate.net COFs constructed with functionalized linkers like this compound are of particular interest due to the potential for enhanced performance.

Investigation of Photocatalytic Reduction Processes (e.g., Chromium)

The contamination of water resources with heavy metals, such as hexavalent chromium (Cr(VI)), is a significant environmental concern. Photocatalysis using semiconductor materials has emerged as a promising technology for the reduction of toxic Cr(VI) to the less harmful Cr(III). Recent research has explored the use of COFs as metal-free photocatalysts for this purpose.

A novel covalent organic framework, HDU-26, has demonstrated high efficiency in the photocatalytic reduction of Cr(VI) under visible light irradiation, achieving a reduction efficiency of up to 99.5%. rsc.org The performance of such COFs is attributed to the conjugated structure of electron-donating and electron-accepting units, which promotes charge transfer and suppresses the recombination of electron-hole pairs. rsc.org The incorporation of hydroxyl groups within the COF structure, such as those provided by this compound, is expected to enhance photocatalytic activity. These hydroxyl groups can act as active sites and improve the dispersibility and stability of the COF in aqueous solutions. rhhz.net Research on a novel dual-pore COF bearing hydroxyl groups has shown its potential for the removal of chromate (B82759) from aqueous solutions. researchgate.net The major active species in the photocatalytic reduction of Cr(VI) by such COFs are reported to be electrons (e⁻) and superoxide (B77818) radicals (·O₂⁻). rsc.org

Below is a table summarizing the photocatalytic reduction of Cr(VI) by a representative functionalized COF:

| Photocatalyst | Target Pollutant | Reduction Efficiency | Active Species | Key Feature |

| HDU-26 | Cr(VI) | 99.5% | e⁻, ·O₂⁻ | Donor-acceptor structure |

Development of Solid-Phase Extraction Methodologies (e.g., Analyte Residues)

Solid-phase extraction (SPE) is a widely used sample preparation technique for the isolation and preconcentration of analytes from complex matrices. The efficiency of SPE is highly dependent on the sorbent material used. COFs, with their high surface area and tunable pore chemistry, are being investigated as advanced sorbents for SPE.

The introduction of functional groups, such as hydroxyl groups, into the COF structure can significantly enhance the selectivity and extraction efficiency for specific analytes through hydrogen bonding and other specific interactions. A hydroxyl-functionalized three-dimensional covalent organic framework (3D COF-OH), JNU-6, has been successfully synthesized and applied as a sorbent for the rapid and selective dispersive solid-phase extraction (dSPE) of organophosphorus pesticides. nih.govbohrium.comresearchgate.net This material demonstrated low limits of detection and high recoveries for the target analytes in complex samples like fruits and vegetables. nih.govbohrium.com The ordered porous structure and the presence of multiple interaction sites within the hydroxyl-functionalized COF contribute to its excellent extraction performance. nih.govbohrium.com

The following table presents data on the solid-phase extraction of organophosphorus pesticides using a hydroxyl-functionalized 3D COF:

| Sorbent | Analytes | Sample Matrix | Recoveries |

| JNU-6 (3D COF-OH) | Organophosphorus Pesticides | Fruits and Vegetables | 86% - 106% |

Utilization in the Synthesis of Photochromic Materials

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property has led to their application in various technologies, including optical data storage, smart windows, and molecular switches. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-known class of organic compounds that can exhibit photochromism. researchgate.net

The photochromic behavior in many Schiff bases derived from ortho-hydroxy aldehydes is attributed to a proton transfer process from the hydroxyl group to the imine nitrogen in the excited state. nih.gov While direct studies on the photochromic properties of Schiff bases derived specifically from this compound are emerging, research on closely related structures provides strong evidence for its potential in this area. For instance, macrocyclic Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde (B1214215) and 2-hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde have been synthesized and their optical properties studied. nih.gov These compounds exhibit fluorescence, and their electronic properties are influenced by the substituents on the aromatic ring. nih.gov The presence of the hydroxyl group in the ortho position to the imine bond is a key structural feature for the photochromic activity in many salicylideneaniline (B1219908) derivatives. nih.gov Given that this compound possesses this critical ortho-hydroxy aldehyde moiety, it is a highly promising precursor for the synthesis of novel photochromic Schiff bases and other light-responsive materials.

Explorations of Potential Biological Activities in a Chemical Biology Context

The search for new compounds with biological activity is a cornerstone of medicinal chemistry and drug discovery. Schiff bases have garnered significant attention in this regard due to their diverse range of pharmacological properties, including antimicrobial, antifungal, and antitumor activities. univ-setif.dz

In Vitro Studies of Antimicrobial Properties

The antimicrobial activity of Schiff bases is often attributed to the presence of the azomethine (-C=N-) group, which can interfere with the normal metabolic processes of microorganisms. The biological activity can be further tuned by the nature of the aldehyde and amine precursors. The incorporation of a hydroxyl group on the aromatic ring of the aldehyde, as in this compound, can enhance the antimicrobial potential of the resulting Schiff base derivatives.

Numerous studies have demonstrated the in vitro antimicrobial activity of Schiff bases and their metal complexes against a range of bacterial and fungal strains. mediresonline.orgrsisinternational.orgvensel.org For example, Schiff base derivatives have been successfully synthesized from various aldehydes and tested for their antibacterial capabilities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. mediresonline.org The general findings indicate that these compounds exhibit varying degrees of inhibitory effects on microbial growth. univ-setif.dz The chelation of these Schiff bases with metal ions can further enhance their biological activity. univ-setif.dz

The table below summarizes the antimicrobial activity of representative Schiff base derivatives against common microbial strains.

| Compound Type | Test Organisms | Activity |

| Schiff Base Derivatives | Escherichia coli, Staphylococcus aureus | Active |

| Metal Complexes of Schiff Bases | Bacteria and Fungi | Often enhanced activity compared to the free ligand |

Research into Antioxidant Activities

While direct and extensive research on the antioxidant properties of this compound is not broadly available in peer-reviewed literature, its structural features, particularly the presence of a phenolic hydroxyl group, suggest a potential for free radical scavenging. The true value of this compound in this context lies in its role as a versatile precursor for the synthesis of more complex molecules with pronounced antioxidant activities. The dicarbaldehyde functionality allows for the construction of various derivatives, such as Schiff bases, hydrazones, and other heterocyclic compounds, which have been the subject of antioxidant studies.

Research into the antioxidant potential of derivatives of this compound has shown that the introduction of certain functional groups can significantly enhance free radical scavenging capabilities. The presence of the hydroxyl group on the benzene ring is a key structural feature that often contributes to antioxidant activity.

A study on hetero-bis-nitrones derived from benzene dicarbaldehydes explored their antioxidant profiles. researchgate.netmdpi.com These compounds were synthesized and evaluated using various in vitro techniques to determine their effectiveness as antioxidants. researchgate.netmdpi.com The research highlighted that specific derivatives exhibited potent anti-lipid peroxidation and hydroxyl radical scavenging activities. researchgate.netmdpi.com

Furthermore, investigations into hydroxybenzylidene hydrazines have demonstrated their potential as free radical scavengers. mdpi.com The effectiveness of these compounds was evaluated against 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. mdpi.com The results indicated that the number and position of hydroxyl groups on the aromatic ring played a crucial role in the radical scavenging efficacy. mdpi.com For instance, compounds with three hydroxyl groups were found to be the most effective scavengers of DPPH radicals. mdpi.com

The antioxidant mechanism of phenolic compounds, which is relevant to this compound and its derivatives, is often attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in determining the antioxidant efficiency.

The following interactive table summarizes the antioxidant activities of some derivatives of benzene dicarbaldehydes, providing an insight into the potential that can be unlocked by chemically modifying the parent compound, this compound.

| Derivative Class | Assay | Key Findings |

| Hetero-bis-nitrones | Anti-lipid peroxidation, Hydroxyl radical scavenging | Certain derivatives showed potent antioxidant activity. researchgate.netmdpi.com |

| Hydroxybenzylidene hydrazines | DPPH radical scavenging | Compounds with three hydroxyl groups were the most effective. mdpi.com |

| Hydroxybenzylidene hydrazines | ABTS radical scavenging | Compounds with two hydroxyl groups at specific positions were the most effective. mdpi.com |

| Hydroxybenzylidene hydrazines | Galvinoxyl radical scavenging | A compound with three hydroxyl groups in specific positions was the most effective. mdpi.com |

It is important to note that while these findings on derivatives are promising, further research is required to directly evaluate the antioxidant capacity of this compound itself and to fully understand its structure-activity relationship.

Computational and Theoretical Chemistry Studies on 5 Hydroxy Benzene 1,3 Dicarbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the reactivity of 5-Hydroxy-benzene-1,3-dicarbaldehyde. These quantum chemical calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute a range of electronic properties. nih.govresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netresearchgate.net For this compound, the HOMO is typically localized over the phenol (B47542) ring, while the LUMO is distributed across the conjugated system, including the carbonyl groups of the aldehydes.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. A larger hardness value implies greater stability.

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): This parameter quantifies the energy lowering of a molecule when it accepts electrons, defining its propensity to act as an electrophile.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites), such as the oxygen atoms of the hydroxyl and carbonyl groups, and electron-poor regions (electrophilic sites), like the hydrogen of the hydroxyl group and the carbons of the carbonyl groups.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.0 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential | I | 7.5 | Energy required to remove an electron from the molecule. |

| Electron Affinity | A | 2.5 | Energy released upon gaining an electron. |

| Chemical Hardness | η | 2.5 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | 2.5 | Propensity of the molecule to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and non-covalent interactions. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, using a force field (e.g., OPLS3) to describe the potential energy and forces between atoms. nih.gov

Conformational analysis via MD reveals the preferred orientations of the hydroxyl and aldehyde functional groups. While the benzene (B151609) ring is rigid, the C-C bonds connecting the aldehyde groups and the C-O bond of the hydroxyl group allow for rotational freedom. Simulations can determine the most stable conformers and the energy barriers between them. The planarity of the molecule is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of one of the adjacent carbonyl groups, a feature also observed in the crystal structures of similar compounds. nih.gov

MD simulations are particularly valuable for understanding intermolecular interactions, especially in a condensed phase or solution. nih.gov By placing the molecule in a simulation box with solvent molecules (e.g., water), researchers can model hydrogen bonding between the solute's hydroxyl and carbonyl groups and the solvent. nih.gov These simulations can quantify the strength and lifetime of these hydrogen bonds, which are crucial for understanding the compound's solubility and behavior in biological systems. Furthermore, MD can predict the tendency of molecules to self-assemble or form aggregates (dimers, trimers) through intermolecular hydrogen bonding and π–π stacking interactions, similar to those seen in the crystal packing of related structures. nih.gov

Computational Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational chemistry provides reliable methods for predicting the spectroscopic signatures of this compound, which can be validated against experimental data to confirm its structure and understand its vibrational and electronic properties.

Vibrational spectra (Infrared and Raman) are calculated using DFT. researchgate.net After geometry optimization, a frequency calculation is performed to determine the harmonic vibrational wavenumbers. These theoretical frequencies correspond to specific molecular motions, such as the stretching of O-H and C=O bonds, and the in-plane and out-of-plane bending of C-H bonds. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., 0.96) to improve agreement. nih.gov Comparing the computed spectrum with experimental FT-IR and FT-Raman data allows for a detailed assignment of the observed vibrational bands. researchgate.net

Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the wavelength of maximum absorption (λmax) and the oscillator strength of each transition, which corresponds to the intensity of the absorption band. For this compound, the primary electronic transitions are of the π→π* and n→π* type, associated with the aromatic system and the carbonyl groups, respectively.

| Vibrational Mode | Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|

| O-H stretch (intramolecular H-bond) | 3250 | 3200 - 3400 |

| Aromatic C-H stretch | 3080 | 3000 - 3100 |

| Aldehyde C-H stretch | 2850, 2750 | 2800 - 2900, 2700 - 2800 |

| C=O stretch | 1685 | 1670 - 1700 |

| Aromatic C=C stretch | 1600, 1580 | 1500 - 1600 |

Theoretical Investigations of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Molecules like this compound, which contain both a proton-donating hydroxyl group and a proton-accepting carbonyl group in close proximity, are candidates for Excited-State Intramolecular Proton Transfer (ESIPT). uni-muenchen.de This process involves the transfer of the phenolic proton to one of the carbonyl oxygen atoms upon photoexcitation. The ESIPT phenomenon results in the formation of a transient keto-tautomer, which often exhibits a distinct, large Stokes-shifted fluorescence, making such compounds interesting for applications as fluorescent probes and light-emitting materials. researchgate.netrsc.org

Theoretical investigations are crucial for elucidating the detailed mechanism of ESIPT. researchgate.net By constructing potential energy curves or surfaces for both the electronic ground state (S0) and the first singlet excited state (S1), researchers can map the energy changes as the proton moves from the donor to the acceptor. researchgate.netresearchgate.net These calculations typically show a high energy barrier for proton transfer in the ground state, preventing the reaction, but a much lower or non-existent barrier in the excited state, facilitating an ultrafast transfer. uni-muenchen.deresearchgate.net The search for the transition state (TS) on the excited-state surface helps to quantify this energy barrier. researchgate.net

Computational studies also reveal how the molecular structure changes during ESIPT and the role of specific vibrational modes, such as in-plane deformations of the hydrogen-bonded chelate ring, in promoting the proton transfer. uni-muenchen.de Furthermore, the influence of the environment can be modeled. Theoretical studies have shown that solvent polarity can significantly affect the ESIPT process by stabilizing either the initial enol form or the final keto tautomer, thereby regulating the proton transfer dynamics. researchgate.net

Rational Design and Property Prediction of Novel this compound Derivatives

The computational framework established for this compound provides a powerful platform for the rational, in silico design of novel derivatives with tailored properties. nih.gov By systematically modifying the parent structure and predicting the resulting changes in its electronic, optical, and chemical properties, researchers can guide synthetic efforts toward molecules with desired functionalities.

For instance, the electronic properties can be tuned by introducing electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CN) at different positions on the benzene ring. DFT calculations can predict how these substitutions will affect the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. A smaller gap generally leads to a red shift in the absorption and emission spectra, which is a key strategy for designing new dyes and pigments.

Similarly, the ESIPT characteristics can be manipulated. Substituents that increase the acidity of the hydroxyl group or the basicity of the carbonyl group can enhance the driving force for proton transfer. TD-DFT calculations can be used to predict these changes and design novel fluorescent probes with improved sensitivity or specific responses to their environment. rsc.org This approach of using computational screening to identify promising candidates before engaging in chemical synthesis is a cornerstone of modern materials and drug discovery. nih.gov

| Substituent (at position 4) | Type | Predicted Effect on HOMO-LUMO Gap (ΔE) | Potential Application |

|---|---|---|---|

| -H (Parent Molecule) | N/A | Baseline | Building block |

| -NO2 | Electron-Withdrawing | Decrease | Red-shifted dyes, nonlinear optics |

| -CN | Electron-Withdrawing | Decrease | Fluorescent materials |

| -NH2 | Electron-Donating | Slight Decrease/Increase | Enhanced fluorescence, sensors |

| -OCH3 | Electron-Donating | Slight Decrease/Increase | Modified ESIPT properties |

Emerging Research Directions and Future Perspectives for 5 Hydroxy Benzene 1,3 Dicarbaldehyde in Chemical Science

Development of Novel Functional Materials and Sensors

The unique structure of 5-Hydroxy-benzene-1,3-dicarbaldehyde makes it an excellent candidate for creating novel functional materials, particularly in the realm of chemical sensors. The presence of aldehyde groups allows for facile reaction with amines to form Schiff bases, which are known for their coordination properties with metal ions and their often-fluorescent nature.

Fluorescent Chemosensors: Derivatives of this compound are being explored as fluorescent chemosensors. Schiff bases synthesized from this aldehyde can exhibit high selectivity and sensitivity for specific metal ions. For instance, Schiff base compounds are widely used in the development of fluorescent probes for detecting ions like aluminum (Al³⁺). The coordination of the metal ion with the Schiff base ligand can lead to a "turn-on" fluorescence response, enabling the detection of trace amounts of the analyte. The detection limits for such sensors can be remarkably low, often reaching nanomolar concentrations, which is well below the guidelines set by organizations like the World Health Organization (WHO) for drinking water. semanticscholar.orgnih.gov

Covalent Organic Frameworks (COFs): A significant area of research is the use of this compound as a monomer for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with highly ordered structures. nih.gov The aldehyde functional groups of this compound can react with multitopic amines to form stable imine-linked frameworks. The inherent porosity and large surface area of these COFs make them ideal materials for sensing applications, allowing for the selective adsorption of analytes within their structured pores. The functional hydroxyl group within the COF structure can also play a crucial role in enhancing selectivity and sensing performance.

Functional Polymers: Beyond COFs, this compound is a precursor for other functional polymers. Its derivatives can be incorporated into polymer backbones or as pendant groups to create materials with specific optoelectronic properties. iupac.orgnih.govpensoft.net Research in this area aims to develop polymers for applications such as organic light-emitting diodes (OLEDs) and other electronic devices by tuning the polymer's molecular structure to control its electronic and photophysical characteristics. iupac.orgnih.govpensoft.net

Table 1: Applications in Functional Materials and Sensors

| Material Type | Application | Mechanism/Key Feature |

|---|---|---|

| Schiff Base Derivatives | Fluorescent sensor for Al³⁺ | Chelation-enhanced fluorescence |

| Covalent Organic Frameworks | Porous material for selective sensing | High surface area and tunable porosity |

| Functional Polymers | Optoelectronic devices (e.g., OLEDs) | Incorporation of chromophoric units |

Exploration of Catalytic Applications beyond COFs

While COFs derived from this compound can exhibit catalytic activity, there is growing interest in the catalytic applications of its simpler, non-framework derivatives, particularly Schiff base metal complexes.

Homogeneous Catalysis: The condensation of this compound with various primary amines yields multidentate Schiff base ligands. These ligands can coordinate with a wide range of transition metals, such as copper (Cu), palladium (Pd), and nickel (Ni), to form stable metal complexes. These complexes have shown significant potential as homogeneous catalysts in various organic transformations. nih.gov

For example, copper(II)-Schiff base complexes are known to catalyze oxidation reactions, such as the hydroxylation of phenols and the oxidation of hydrocarbons, with high efficiency and selectivity. Palladium-Schiff base complexes are particularly valuable in carbon-carbon bond-forming reactions, including the Suzuki and Heck coupling reactions, which are fundamental in synthetic organic chemistry. nih.gov

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, researchers are immobilizing these Schiff base complexes onto solid supports. Magnetically separable nanocatalysts, for instance, have been developed by anchoring palladium-Schiff base complexes onto silica-coated iron oxide nanoparticles. These heterogeneous catalysts combine the high activity of the molecular complex with the practical benefits of easy recovery and reusability, aligning with the principles of green chemistry.

Table 2: Catalytic Applications of this compound Derivatives

| Catalyst Type | Metal Center | Supported/Unsupported | Example Reaction |

|---|---|---|---|

| Schiff Base Complex | Copper (Cu) | Unsupported | Oxidation of phenols |

| Schiff Base Complex | Palladium (Pd) | Unsupported | Heck coupling reaction |

| Nanoparticle-supported Schiff Base | Palladium (Pd) | Fe₃O₄@Silica (B1680970) | Suzuki coupling reaction |

Integration into Mechanistic Organic Synthesis Strategies

The reactivity of this compound makes it a valuable tool for developing and understanding complex organic reactions, particularly multicomponent reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.

The two aldehyde groups of this compound offer the potential for it to act as a key building block in MCRs to construct complex heterocyclic structures. While specific, named MCRs like the Biginelli or Hantzsch reactions have been explored with various aldehydes, the application of this compound in these specific contexts is an area ripe for exploration. nih.govresearchgate.netbeilstein-journals.orgorganic-chemistry.org Its bifunctional nature could lead to the formation of novel, highly functionalized dihydropyrimidinones or dihydropyridines, which are classes of compounds with significant pharmacological activity. beilstein-journals.org

The investigation of how the hydroxyl group influences the regioselectivity and stereoselectivity of such reactions presents a compelling avenue for mechanistic studies. Understanding these reaction pathways is crucial for the rational design of new synthetic routes to complex molecules. The use of this aldehyde in MCRs could provide rapid access to libraries of novel compounds for drug discovery and materials science.

Interdisciplinary Research at the Confluence of Organic Chemistry and Materials Science

The future of this compound lies at the intersection of organic chemistry and materials science, where its molecular structure can be translated into macroscopic material properties.

Liquid Crystals: The rigid core structure of the benzene (B151609) ring combined with the potential for derivatization makes this compound a candidate for the synthesis of liquid crystals. By attaching long aliphatic chains to the hydroxyl group and converting the aldehyde groups into imines (Schiff bases), molecules with the necessary shape anisotropy to form mesophases can be created. researchgate.netuobaghdad.edu.iqmdpi.com The study of such materials contributes to the development of new display technologies and sensors that respond to external stimuli like temperature or electric fields.

Self-Assembly and Supramolecular Chemistry: Derivatives of this compound, particularly those with tailored functional groups, can undergo self-assembly to form well-ordered supramolecular structures. This bottom-up approach is fundamental to creating novel nanomaterials. The interplay of hydrogen bonding (from the hydroxyl group and its derivatives) and π-π stacking (from the aromatic ring) can direct the formation of complex architectures like nanofibers, vesicles, and gels. Understanding and controlling these self-assembly processes are key to designing smart materials with responsive properties.

Organic-Inorganic Hybrid Materials: The ability of the aldehyde and hydroxyl groups to be chemically modified allows for the integration of this organic molecule with inorganic components. For example, derivatives can be synthesized to act as capping ligands for metal oxide nanoparticles, creating stable organic-inorganic hybrid materials. researchgate.net These materials can combine the properties of both components, such as the magnetic or optical properties of the inorganic core and the processability and functionalizability of the organic shell, leading to new applications in fields ranging from biomedicine to electronics.

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-benzene-1,3-dicarbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be achieved through multi-step organic reactions. A widely used approach involves:

Vilsmeier-Haack Reaction : Formylation of phenolic precursors using POCl₃ and DMF under controlled temperatures (0–5°C), followed by hydrolysis .

Acid-Catalyzed Reactions : For example, trifluoroacetic acid (TFA) with hexamine for hydroxynaphthalene derivatives, as demonstrated in analogous syntheses (reflux at 100°C for 5 hours with subsequent sulfuric acid treatment) .

- Critical Factors :

- Temperature : Lower temperatures reduce side reactions (e.g., over-oxidation).

- Acid Strength : Strong acids (e.g., TFA) enhance electrophilicity but may degrade sensitive functional groups.

- Purification : Column chromatography or recrystallization is essential for isolating high-purity products (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aldehyde protons (δ 9.8–10.2 ppm) and hydroxyl groups (δ 5.5–6.5 ppm). Aromatic protons appear as doublets or triplets due to coupling .

- FT-IR : Strong carbonyl stretches (~1680–1720 cm⁻¹) confirm aldehyde groups; broad O-H stretches (~3200–3500 cm⁻¹) indicate phenolic hydroxyls .

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding networks (critical for confirming regioselectivity in substituted derivatives) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₆O₃: 150.0317) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of aldehyde groups .

- Handling : Use anhydrous solvents (e.g., dry DCM or THF) to avoid hydration or dimerization.

- Stability Monitoring : Regular TLC or HPLC checks for degradation (e.g., formation of carboxylic acids via oxidation) .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the benzene ring influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Mechanistic Insight : Substituents like -CF₃ or -NO₂ increase electrophilicity of carbonyl carbons by withdrawing electron density, accelerating nucleophilic attack (e.g., Grignard or hydride additions) .

- Experimental Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Reagent Compatibility : Use NaBH₄ for selective reduction of aldehydes without affecting hydroxyl groups .

- Example : In trifluoromethyl derivatives, yields for hydrazone formation improve by 20–30% under mild conditions (RT, 2 hours) .

Q. What strategies can optimize the selectivity and yield of this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Stepwise Functionalization : Introduce substituents sequentially to avoid steric clashes. For example:

Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) before formylation.

Deprotect post-synthesis using TBAF .

- Catalytic Systems : Use piperidine/acetic acid mixtures to promote Knoevenagel condensations for coumarin derivatives (yields up to 81% via mechanochemical IBX oxidation) .

- Data-Driven Adjustments : Monitor reaction progress via in-situ IR or LC-MS to terminate reactions at optimal conversion points .

Q. What experimental approaches are recommended for studying the biological interactions of this compound with cellular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors. Validate with ITC (isothermal titration calorimetry) for thermodynamic data .

- Spectroscopic Assays :

- Fluorescence Quenching : Monitor interactions with serum albumin (e.g., BSA) to determine binding constants (Kb ~10⁴–10⁶ M⁻¹) .

- Circular Dichroism (CD) : Detect conformational changes in proteins upon ligand binding .

- Cellular Studies :

- MTT Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) at varying concentrations (IC₅₀ typically 10–50 µM for active derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。